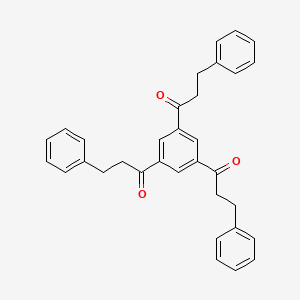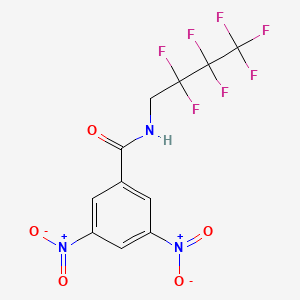
Thiazolidine, 3-(6-(pentylthio)hexyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(6-(pentylthio)hexyl)-, hydrochloride is a synthetic organic compound belonging to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This particular compound is characterized by a thiazolidine ring substituted with a 6-(pentylthio)hexyl group and is present as a hydrochloride salt. Thiazolidine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(6-(pentylthio)hexyl)-, hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by the condensation of cysteamine with an aldehyde or ketone. For this compound, cysteamine reacts with an appropriate aldehyde to form the thiazolidine core.
Introduction of the 6-(Pentylthio)hexyl Group: The 6-(pentylthio)hexyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated hexyl compound with pentanethiol, followed by attachment to the thiazolidine ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the desired compound in high purity.
Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry are employed to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(6-(pentylthio)hexyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Thiazolidines: Obtained via reduction reactions.
Substituted Thiazolidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Thiazolidine, 3-(6-(pentylthio)hexyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(6-(pentylthio)hexyl)-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: The parent compound with a simpler structure.
Thiazolidinediones: A class of compounds used in the treatment of type 2 diabetes.
Rhodanine: A related compound with bioactive properties.
Uniqueness
Thiazolidine, 3-(6-(pentylthio)hexyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long alkyl chain with a thioether linkage enhances its lipophilicity and potential interactions with biological membranes and proteins.
Properties
CAS No. |
41956-97-2 |
|---|---|
Molecular Formula |
C14H30ClNS2 |
Molecular Weight |
312.0 g/mol |
IUPAC Name |
3-(6-pentylsulfanylhexyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H29NS2.ClH/c1-2-3-7-11-16-12-8-5-4-6-9-15-10-13-17-14-15;/h2-14H2,1H3;1H |
InChI Key |
ZPROCDMEUHMNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCCCCCCN1CCSC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12005248.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12005252.png)
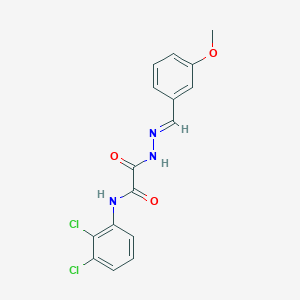
![1-Methylbenzo[f]quinolin-3-ol](/img/structure/B12005264.png)
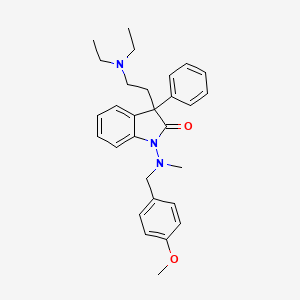
![2-(4-nitrobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12005286.png)
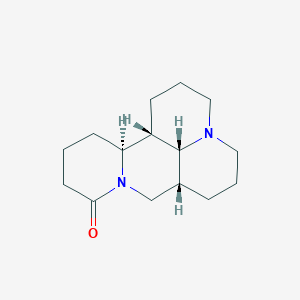
![N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12005298.png)

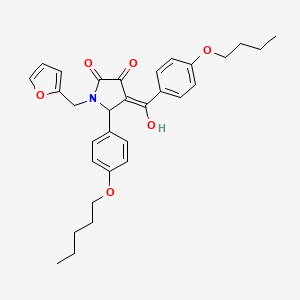
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12005313.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide](/img/structure/B12005316.png)
